

Part 1: The Pyrazole Scaffold: A Cornerstone of Modern Chemistry

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Compound of Interest

Compound Name: *1-Ethyl-3-methyl-1h-pyrazole-5-carbohydrazide*

CAS No.: 263016-17-7

Cat. No.: B1272245

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Heterocyclic compounds form the bedrock of medicinal and agricultural chemistry, and among them, the pyrazole nucleus is a "privileged scaffold."^{[1][2]} Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms, a structure that imparts unique physicochemical properties and diverse biological activities.^{[3][4]} Derivatives of this ring system are found in a wide array of commercial products, from anti-inflammatory drugs like celecoxib to potent fungicides.^{[1][2]}

The subject of this guide, **1-ethyl-3-methyl-1H-pyrazole-5-carbohydrazide**, is a functionalized pyrazole derivative of significant interest. Its structure combines the stable pyrazole core with a reactive carbohydrazide moiety (-CONHNH₂), making it an exceptionally useful building block for combinatorial chemistry and targeted synthesis.^{[5][6]} The carbohydrazide group serves as a critical pharmacophore and a versatile handle for constructing more complex molecular architectures, particularly through the formation of hydrazones.^{[5][7]} This guide will deconstruct this molecule's properties, synthesis, and vast potential.

Part 2: Structural Elucidation and Physicochemical Profile

A precise understanding of a molecule's structure and properties is fundamental to its application. This section details the formal nomenclature and key physical data for **1-ethyl-3-methyl-1H-pyrazole-5-carbohydrazide**.

IUPAC Nomenclature Deconstructed

The International Union of Pure and Applied Chemistry (IUPAC) name, **1-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazide**, systematically describes its molecular architecture:

- **Pyrazole:** This identifies the core five-membered heterocyclic ring with two adjacent nitrogen atoms.^{[3][8]} The "1H" designation specifies that the nitrogen at position 1 bears a hydrogen or, in this case, a substituent, and is not part of a double bond within the ring.
- **Numbering:** Ring numbering begins at the substituted nitrogen (N1) and proceeds towards the second nitrogen (N2), ensuring the substituents receive the lowest possible locants.
- **1-Ethyl:** An ethyl group (-CH₂CH₃) is attached to the nitrogen atom at position 1.
- **3-methyl:** A methyl group (-CH₃) is attached to the carbon atom at position 3.
- **5-carbohydrazide:** A carbohydrazide group (-C(=O)NHNH₂) is attached to the carbon atom at position 5. This is the highest priority functional group, defining the compound's class.

Caption: IUPAC Numbering of **1-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazide**.

Physicochemical Properties

The compound's physical and chemical identifiers are crucial for laboratory handling, safety, and analytical characterization.

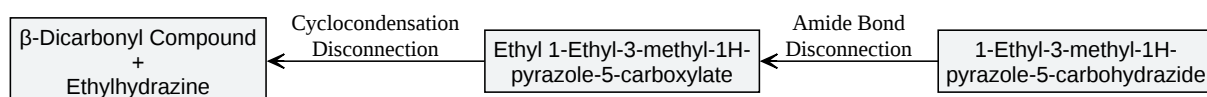
Property	Value	Source
IUPAC Name	1-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazide	Internal
Synonym	1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid hydrazide	[9]
CAS Number	263016-17-7	[9]
Molecular Formula	C ₇ H ₁₂ N ₄ O	[9]
Molecular Weight	168.20 g/mol	[9]
Appearance	White powder	[9]
Melting Point	134-140 °C	[9]
Purity	≥ 98% (HPLC)	[9]

Part 3: Synthesis and Mechanistic Pathways

The synthesis of **1-ethyl-3-methyl-1H-pyrazole-5-carbohydrazide** is a robust and well-established process, typically proceeding from its corresponding carboxylic acid ester. This section provides a detailed synthetic workflow, including the underlying chemical principles.

Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the synthetic challenge. The target carbohydrazide is readily disconnected at the amide bond, pointing to a precursor ester, specifically ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate. This ester, in turn, can be synthesized via a classical Knorr pyrazole synthesis or related cyclocondensation reactions involving a β -dicarbonyl equivalent and ethylhydrazine.



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Caption: Retrosynthetic pathway for the target molecule.

Laboratory Synthesis Protocol

This two-step protocol is a reliable method for producing the title compound with high purity.

Step 1: Synthesis of Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

- Principle (Causality): This step involves the cyclocondensation of a 1,3-dicarbonyl compound (ethyl 2,4-dioxovalerate) with ethylhydrazine. The hydrazine acts as a dinucleophile, attacking the two electrophilic carbonyl carbons to form the five-membered pyrazole ring. Acetic acid is used as a solvent and a mild acid catalyst to facilitate the condensation and subsequent dehydration steps.
- Methodology:
 - To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 2,4-dioxovalerate (1.0 eq) and glacial acetic acid (5 mL per gram of dicarbonyl).
 - Begin stirring and add ethylhydrazine sulfate (1.05 eq) portion-wise over 10 minutes. Note: The slight excess of hydrazine ensures complete consumption of the limiting dicarbonyl reagent.
 - Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
 - After completion, allow the mixture to cool to room temperature.
 - Carefully pour the reaction mixture into ice-cold water (50 mL). A precipitate or oil may form.
 - Neutralize the solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
 - Extract the aqueous layer with ethyl acetate (3 x 30 mL).
 - Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

- Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Synthesis of **1-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazide**

- Principle (Causality): This is a nucleophilic acyl substitution reaction. Hydrazine is a potent nucleophile that attacks the electrophilic carbonyl carbon of the ester. The ethoxy group is an adequate leaving group, which is displaced to form the thermodynamically stable carbohydrazide. Ethanol is an excellent solvent as it solubilizes both reactants and does not interfere with the reaction. The reaction is typically driven to completion by using an excess of hydrazine hydrate and heating.
- Methodology:
 - Dissolve the purified ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate (1.0 eq) from Step 1 in absolute ethanol (10 mL per gram of ester) in a round-bottom flask.
 - Add hydrazine hydrate (4.0-5.0 eq) dropwise to the stirring solution. Note: A significant excess of hydrazine hydrate is used to ensure the reaction goes to completion and to minimize side reactions.
 - Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-90 °C) for 8-12 hours. The formation of a white precipitate often indicates product formation.
 - Monitor the reaction by TLC until the starting ester spot has disappeared.
 - Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to maximize precipitation.
 - Collect the white solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol.
 - Dry the product under vacuum to yield pure **1-ethyl-3-methyl-1H-pyrazole-5-carbohydrazide**.

Protocol Validation: Characterization

To ensure trustworthiness, the identity and purity of the synthesized product must be rigorously confirmed. This constitutes a self-validating system.

- ¹H NMR: Will confirm the presence of all proton environments: the ethyl group (triplet and quartet), the methyl group (singlet), the pyrazole ring proton (singlet), and the exchangeable NH and NH₂ protons of the hydrazide moiety.
- IR Spectroscopy: Will show characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the amide (around 1640-1680 cm⁻¹), and C=N/C=C stretching from the pyrazole ring.
- Mass Spectrometry: Will confirm the molecular weight of the compound (m/z = 168.20).
- Melting Point: The measured melting point range should be sharp and consistent with the literature value (134-140 °C).[9]

Part 4: Applications in Drug Discovery and Agrochemicals

1-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazide is not typically an end-product but rather a high-value intermediate. Its bifunctional nature—a stable, tunable heterocyclic core and a reactive synthetic handle—makes it a powerful tool for developing novel active compounds.

Role as a Versatile Synthetic Intermediate

The primary value of this compound lies in its role as a building block.[9] The terminal -NH₂ group of the carbohydrazide is nucleophilic and readily condenses with aldehydes and ketones to form hydrazone derivatives. This reaction is a cornerstone of combinatorial chemistry, allowing for the rapid generation of large libraries of diverse compounds for biological screening.

The pyrazole core itself can be further modified, but the carbohydrazide offers the most direct route to structural diversification. This makes the compound a key intermediate in the synthesis of fungicides, herbicides, and pharmaceuticals.[9][10]

Biological Significance of Pyrazole-5-Carbohydrazide Derivatives

While the title compound's specific activity is less studied, the broader class of pyrazole carbohydrazide derivatives exhibits a remarkable spectrum of biological activities.[5] This

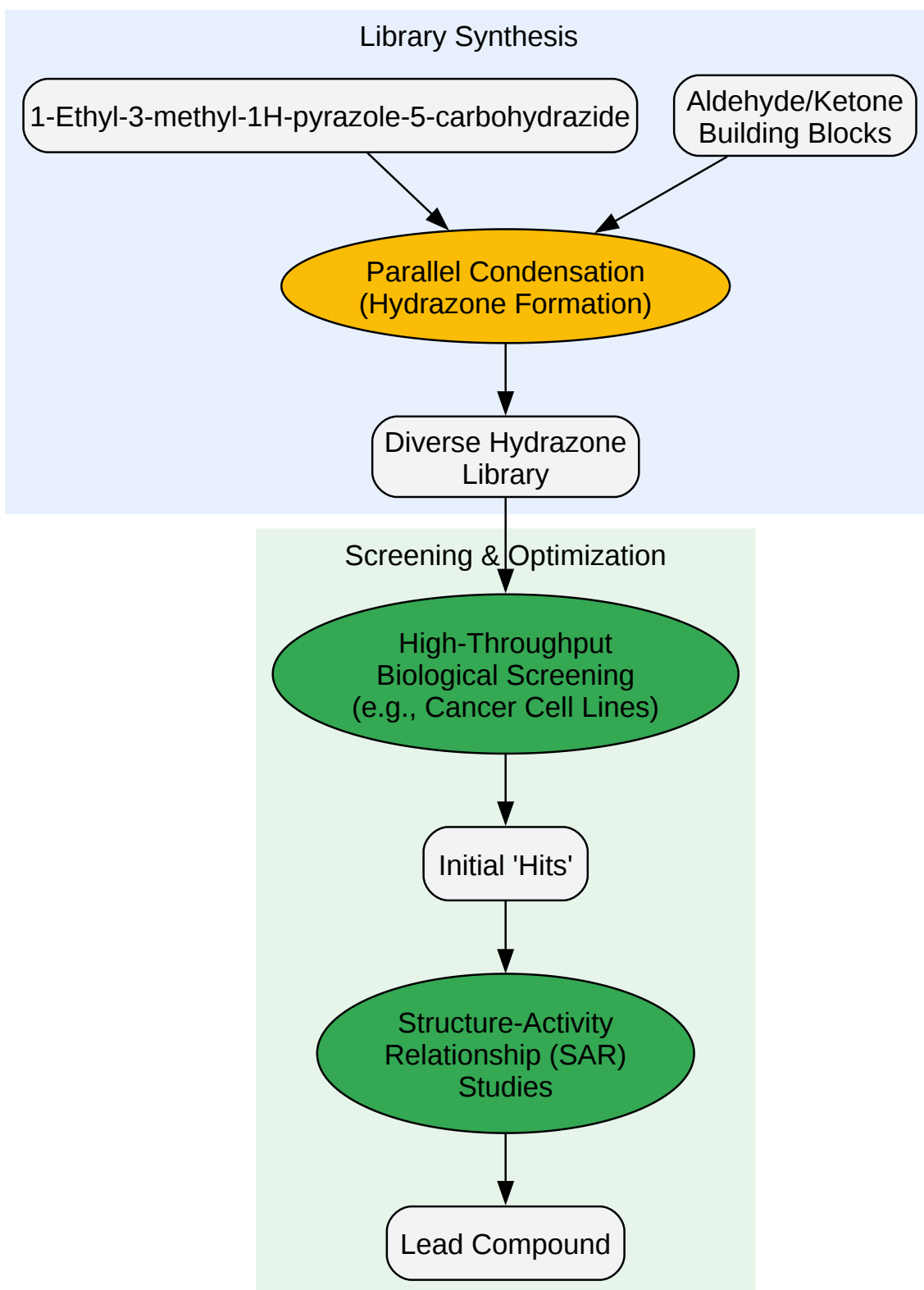
strongly suggests that libraries derived from **1-ethyl-3-methyl-1H-pyrazole-5-carbohydrazide** are fertile ground for discovering new therapeutic agents.

Known activities of related structures include:

- **Anticancer Activity:** Numerous studies have synthesized 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives and their corresponding hydrazones, demonstrating significant inhibitory effects against cancer cell lines, such as A549 lung cancer cells, often by inducing apoptosis or autophagy.[\[2\]](#)[\[7\]](#)[\[11\]](#)[\[12\]](#)
- **Antimicrobial and Antifungal Activity:** The pyrazole scaffold is known for its antimicrobial properties, and carbohydrazide derivatives have shown moderate to good antibacterial and antifungal effects.[\[2\]](#)[\[10\]](#)
- **Anti-inflammatory and Analgesic Activity:** The pyrazole core is famously present in anti-inflammatory drugs. Derivatives containing the carbohydrazide moiety have also been reported to possess analgesic and anti-inflammatory properties.[\[2\]](#)[\[5\]](#)
- **Other CNS Activities:** Different substitution patterns on the pyrazole ring and hydrazide moiety have led to compounds with anticonvulsant and antidepressant activities.[\[5\]](#)[\[10\]](#)

Drug Development Workflow

The utility of **1-ethyl-3-methyl-1H-pyrazole-5-carbohydrazide** in a drug discovery program can be visualized as a streamlined workflow.



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Caption: A typical drug discovery workflow utilizing the target carbohydrazide.

Part 5: Conclusion

1-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazide is more than a simple chemical; it is an enabling tool for innovation in the life sciences. Its straightforward synthesis, combined with the strategic placement of reactive and tunable functional groups, establishes it as a valuable intermediate. The extensive and diverse biological activities demonstrated by its derivatives underscore its potential for the development of next-generation pharmaceuticals and agrochemicals. For research teams aiming to explore novel chemical space, this pyrazole carbohydrazide represents a validated and highly effective starting point.

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